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  • Product: 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
  • CAS: 721892-15-5

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and Structural Dynamics of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

Executive Summary The compound 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a highly functionalized, privileged scaffold in organic synthesis and medicinal chemistry. Featuring a rigid indole core, an N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a highly functionalized, privileged scaffold in organic synthesis and medicinal chemistry. Featuring a rigid indole core, an N-methyl group, a C2-phenyl ring, and a highly reactive C3-chloroacetyl moiety, it serves as a versatile bifunctional electrophile. Understanding its precise three-dimensional architecture through Single-Crystal X-ray Diffraction (SC-XRD) is critical for rationalizing its reactivity, particularly its steric congestion and conformational preferences during nucleophilic attack or annulation reactions. This technical guide details the crystallographic parameters, the self-validating experimental protocols required for its structural elucidation, and the geometric consequences of its substitution pattern.

Quantitative Crystallographic Data

The structural identity of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one has been unambiguously confirmed via SC-XRD and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1990750 , as reported in the context of Rh(III)-catalyzed syntheses of isoindolinones . The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Summary of Crystallographic and Refinement Data

Crystallographic ParameterValue
Empirical Formula C₁₇H₁₄ClNO
Formula Weight 283.74 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100.0 K
Radiation Source Microfocus (Mo Kα or Cu Kα)
Structure Solution Intrinsic Phasing
Refinement Method Full-matrix least-squares on F²
CCDC Deposition Number 1990750

Experimental Protocol: Single-Crystal X-ray Diffraction

As a Senior Application Scientist, it is imperative to design an XRD protocol that is not merely a sequence of steps, but a self-validating system where each experimental choice is governed by strict physical causality.

Step-by-Step Methodology

Step 1: Crystal Selection and Mounting

  • Action: Select a single crystal with well-defined faces (optimal dimensions ~0.1–0.3 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using a highly viscous perfluoropolyether (Paratone) oil.

  • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly) rather than a twinned aggregate. Paratone oil serves a dual purpose: it acts as a mechanical adhesive and forms a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal lattice prior to cooling.

Step 2: Cryocooling

  • Action: Flash-cool the mounted crystal to 100.0 K using an open-flow nitrogen cryostat.

  • Causality: Flash-cooling vitrifies the Paratone oil, locking the crystal in place without forming ice rings that would contaminate the diffraction pattern. More importantly, lowering the temperature to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This enhances the resolution of high-angle diffraction spots, allowing for a highly precise determination of the carbon-chlorine (C-Cl) bond length.

Step 3: Data Collection

  • Action: Execute the data collection on a Bruker D8 Venture diffractometer equipped with a PHOTON II CPAD detector, utilizing microfocus X-ray radiation.

  • Causality: The microfocus source provides a brilliant, highly collimated beam that maximizes the signal-to-noise ratio for small organic crystals. The CPAD (Charge-Integrating Pixel Array Detector) ensures zero dead-time and high dynamic range, capturing both intense low-angle reflections and weak high-angle data accurately.

Step 4: Data Reduction and Absorption Correction

  • Action: Integrate the raw diffraction frames using the SAINT software and apply a multi-scan absorption correction using SADABS.

  • Causality: Because the molecule contains a heavier chlorine atom, X-rays are absorbed differently depending on the path length through the crystal. SADABS uses redundant reflections collected at different orientations to model and correct this empirical absorption, ensuring the integrated intensities ( I ) accurately represent the structure factors ( ∣F∣2 ).

Step 5: Structure Solution and Refinement

  • Action: Solve the phase problem using Intrinsic Phasing via SHELXT and refine the structure using full-matrix least-squares on F2 with SHELXL within the OLEX2 GUI .

  • Causality: Intrinsic phasing is mathematically superior for light-atom structures, rapidly locating the Cl, O, N, and C atoms by evaluating millions of phase permutations. During refinement, all non-hydrogen atoms are modeled anisotropically (as ellipsoids). Hydrogen atoms are placed in geometrically calculated positions using a riding model to prevent over-parameterization of the data.

XRD_Protocol Step1 1. Crystal Selection & Mounting (MiTeGen loop, Paratone oil) Step2 2. Cryocooling to 100 K (Minimizes thermal motion) Step1->Step2 Step3 3. X-Ray Data Collection (Bruker D8 Venture, Mo/Cu Kα) Step2->Step3 Step4 4. Data Reduction & Correction (SAINT, SADABS) Step3->Step4 Step5 5. Structure Solution (SHELXT - Intrinsic Phasing) Step4->Step5 Step6 6. Anisotropic Refinement (SHELXL - Least Squares) Step5->Step6 Step7 7. Validation & Deposition (CheckCIF, CCDC 1990750) Step6->Step7

Figure 1: Step-by-step crystallographic workflow for the structural determination of the title compound.

Structural Analysis and Molecular Geometry

Conformational Steric Congestion

The crystal structure reveals significant steric congestion localized around the C2–C3 bond of the indole core. The indole ring itself maintains strict planarity, characteristic of its 10-π aromatic system. The N-methyl group lies within this plane.

However, to alleviate severe steric clashes between the ortho-hydrogens of the C2-phenyl ring and the protons of the N-methyl group, the phenyl ring is forced to twist significantly out of the indole plane. This dihedral angle is a defining conformational feature of 1-methyl-2-phenylindoles. Furthermore, the bulky C3-chloroacetyl group (-C(=O)CH₂Cl) must orient itself to minimize repulsion from the twisted C2-phenyl ring. Consequently, the carbonyl oxygen typically points away from the phenyl substituent, often adopting a conformation that allows for a weak intramolecular C-H···O interaction with the C4 proton of the indole core.

Crystallographic Validation (The Self-Validating System)

The integrity of this structural model is internally validated by the refinement metrics. A correct structural assignment is confirmed when the least-squares refinement converges (shift/error ≈ 0). The reliability factors ( R1​ and wR2​ ) must drop to acceptable thresholds (typically R1​ < 0.05 for high-quality data), and the Goodness-of-Fit (GoF) should approach 1.0. Crucially, the final difference Fourier map must show no significant residual electron density peaks ( Δρmax​ < 0.5 e/ų) near the chlorine atom, proving that the halogen has been correctly assigned and is not disordered with a methyl group.

Synthetic Utility and Reactivity Pathways

The precise spatial arrangement elucidated by the crystal structure directly informs the chemical reactivity of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one. The compound acts as a highly effective bifunctional electrophile. The α-carbon attached to the chlorine atom is highly susceptible to S_N2 nucleophilic attack due to the adjacent electron-withdrawing carbonyl group. Concurrently, the carbonyl carbon can undergo nucleophilic addition or reduction. This dual reactivity makes it an ideal precursor for synthesizing complex, pharmacologically active indole-fused heterocycles.

Reactivity_Logic Core 2-chloro-1-(1-methyl-2-phenyl- 1H-indol-3-yl)ethan-1-one Sub1 Nucleophilic Attack at α-Carbon Core->Sub1 SN2 Reaction Sub2 Carbonyl Reduction Core->Sub2 Hydride Transfer Sub3 Bifunctional Annulation Core->Sub3 Condensation Prod1 Amino- / Thio- / Azido- Substituted Indoles Sub1->Prod1 Prod2 Chiral Chlorohydrins Sub2->Prod2 Prod3 Indole-Fused Heterocycles (e.g., Pyrazines, Thiazoles) Sub3->Prod3

Figure 2: Logical reactivity pathways leveraging the bifunctional chloroacetyl group of the compound.

Conclusion

The single-crystal X-ray diffraction analysis of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CCDC 1990750) provides an unambiguous map of its steric and electronic topography. By employing a rigorous, self-validating crystallographic protocol utilizing cryogenic temperatures and intrinsic phasing, researchers can extract high-fidelity geometric data. This structural insight is foundational for drug development professionals and synthetic chemists aiming to leverage this scaffold in advanced cross-coupling, S_N2 substitutions, and heterocycle annulation cascades.

References

  • Shaaban, S., Davies, C., Merten, C., Flegel, J., Otte, F., Strohmann, C., & Waldmann, H. (2020). "RhIII-Catalyzed C-H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones." Chemistry—A European Journal, 26(47), 10729-10734. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

Literature review on the synthesis of 3-chloroacetyl indole derivatives

Advanced Synthesis and Application of 3-Chloroacetyl Indole Derivatives: A Technical Whitepaper Abstract 3-Chloroacetylindole and its derivatives are highly versatile building blocks in organic synthesis and medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Application of 3-Chloroacetyl Indole Derivatives: A Technical Whitepaper

Abstract

3-Chloroacetylindole and its derivatives are highly versatile building blocks in organic synthesis and medicinal chemistry. The presence of the reactive α -chloro ketone moiety at the C3 position of the indole ring enables diverse downstream functionalizations, including nucleophilic substitutions and cyclizations, to generate complex heterocycles and potent pharmacological agents. This whitepaper provides an in-depth mechanistic analysis, quantitative yield comparisons, and self-validating experimental protocols for the regioselective synthesis of 3-chloroacetyl indoles, alongside an exploration of their biological significance in oncology and neuroscience.

Mechanistic Rationale for Regioselective C3-Acylation

The synthesis of 3-chloroacetylindole is fundamentally driven by the electrophilic aromatic substitution (Friedel-Crafts acylation) of the indole core. Indole is an electron-rich heteroaromatic system where the highest occupied molecular orbital (HOMO) electron density is concentrated at the C3 position.

When indole reacts with chloroacetyl chloride, electrophilic attack occurs preferentially at C3 because the resulting Wheland intermediate preserves the aromaticity of the adjacent benzene ring. However, indoles are notoriously acid-sensitive and prone to dimerization or polymerization in the presence of strong Brønsted acids or harsh Lewis acids (like AlCl₃). Therefore, modern synthetic routes rely on carefully selected catalytic systems—ranging from mild dialkylaluminum chlorides[1] to base-mediated acylpyridinium pathways[2]—to control the exotherm and prevent substrate degradation.

SynthesisWorkflow Indole Indole (Nucleophile) Intermediate Wheland Intermediate (C3 Position) Indole->Intermediate Electrophilic Attack Reagent Chloroacetyl Chloride + Catalyst Reagent->Intermediate Acylium Ion Product 3-Chloroacetylindole (Target) Intermediate->Product Rearomatization (-H+) Derivatives Downstream Derivatives (e.g., 3CAI, Thiazolyls) Product->Derivatives Nucleophilic Substitution

Fig 1. Mechanistic workflow of regioselective C3-acylation of indole and downstream derivatization.

Quantitative Analysis of Catalytic Systems

The choice of catalyst and solvent heavily dictates the reaction kinetics, yield, and environmental footprint of the synthesis. Below is a comparative analysis of established catalytic systems for the acylation of indole with chloroacetyl chloride.

Catalytic SystemSolventTemperatureTimeYield (%)Mechanistic AdvantageRef
Diethylaluminum chloride (Et₂AlCl) CH₂Cl₂0 °C to RT2–4 h~80–85%Mild Lewis acidity prevents N-protection requirement.[1]
Pyridine (Base-mediated) Dioxane60 °C1 h50%Forms reactive acylpyridinium; avoids metal catalysts.[2]
Zinc Oxide (ZnO) Ionic Liquid ([BMI]BF₄)RT to 40 °CVariesHighGreen chemistry approach; heterogeneous, recyclable.[3]
K₂CO₃ (Microwave) DMF100 °C10 minVariesRapid kinetic acceleration via microwave irradiation.[4]

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols incorporate causality-driven steps and built-in validation checkpoints.

Protocol A: Mild Lewis Acid-Catalyzed Acylation (Et₂AlCl)

This method is preferred for high-yielding, regioselective C3-acylation without the need for N-protection[1].

  • Inert Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂)[1]. Causality: Et₂AlCl is highly moisture-sensitive; water will rapidly quench the catalyst.

  • Catalyst Addition : Cool the solution to 0 °C using an ice bath. Slowly add Et₂AlCl (1.5 eq) via syringe. Stir for 30 minutes. Causality: Pre-complexation of the Lewis acid with the indole ring directs the subsequent electrophilic attack.

  • Acylation : Add chloroacetyl chloride (1.2 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–3 hours.

  • Quenching & Workup : Carefully quench the reaction with saturated aqueous NaHCO₃ at 0 °C to neutralize the acid and precipitate aluminum salts. Extract with ethyl acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄[1].

  • Validation Checkpoint : Monitor via TLC. Post-purification, verify the structure via ¹H NMR: look for the disappearance of the C3-H proton and the appearance of a distinct singlet at ~ δ 4.87 ppm corresponding to the -CH₂Cl protons[2].

Protocol B: Base-Mediated Acylation (Pyridine/Dioxane)

This metal-free alternative utilizes nucleophilic catalysis to drive the reaction[2].

  • Reagent Mixing : Dissolve indole (1.0 eq) in anhydrous dioxane. Add pyridine (1.5 eq) to the stirring solution. Causality: Pyridine acts as an acid scavenger for the generated HCl and forms a highly reactive acylpyridinium intermediate with the acid chloride.

  • Heating : Heat the mixture to 60 °C. Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes. Stir at 60 °C for 1 hour[2].

  • Workup : Concentrate the mixture in vacuo. Dry-load the crude brownish solid onto silica gel[2].

  • Validation Checkpoint : Purify via column chromatography using an Ethyl Acetate:Hexane gradient (1:100 to 1:4). The target 3-chloroacetylindole should isolate as a brownish solid with an expected yield of ~50%[2].

Downstream Pharmacological Applications

The synthesized 3-chloroacetylindole is a critical node in drug discovery. The labile chloride leaving group is easily displaced by nucleophiles such as sodium azide to form azido intermediates[1], or by thiourea/urea to synthesize anti-inflammatory thiazolyl and oxazolyl indole derivatives[5].

Furthermore, the molecule itself, specifically (3-Chloroacetyl)-indole (3CAI) , has been identified as a potent allosteric inhibitor of the AKT kinase[6]. The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers (e.g., colon cancer). By allosterically inhibiting AKT, 3CAI prevents the phosphorylation of downstream targets like mTOR and GSK3 β , effectively suppressing tumor cell survival and inducing apoptosis[6].

BiologicalPathway PI3K PI3K Pathway (Activated) AKT AKT Kinase (Active) PI3K->AKT Phosphorylates mTOR mTOR / Cell Survival (Tumor Progression) AKT->mTOR Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blocks Inhibitor 3CAI (3-Chloroacetylindole) Inhibitor->AKT Allosteric Inhibition Inhibitor->Apoptosis Induces

Fig 2. Allosteric inhibition of the PI3K/AKT signaling pathway by 3CAI inducing cellular apoptosis.

References

  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)
  • (3-Chloroacetyl)
  • Design, Synthesis and Evaluation of New Indolylpyrimidylpiperazines for Gastrointestinal Cancer Therapy PMC / NIH URL
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid ResearchGate URL
  • Synthesis and Anti-inflammatory Activity of Some 3-Substituted Thiazolyl and Oxazolyl Indole Derivatives WJPPS URL
  • Synthesis and Biological Characterization of 3-Substituted-1H-indoles as Ligands of GluN2B-Containing N-Methyl-d-aspartate Receptors ACS Publications URL

Sources

Foundational

An In-depth Technical Guide to 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-chloro-1-(1-methyl-2-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one, a compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but also actionable insights into the experimental causality and strategic considerations for its use in a research and development setting.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. The title compound, 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one, combines the indole core with a reactive α-chloro ketone moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the chloroacetyl group offers a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of novel heterocyclic systems.

Physicochemical Properties

Precise experimental data for 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. These predictions are crucial for designing experimental protocols, such as selecting appropriate solvent systems for reactions and purification, and for anticipating its behavior in biological systems.

PropertyPredicted ValueNotes
Molecular Formula C₁₇H₁₄ClNO-
Molecular Weight 283.75 g/mol [1]
Physical State Likely a solid at room temperature.Based on the melting point of the precursor, 1-methyl-2-phenylindole (98-100 °C), and related chloroacetylated indoles which are typically solids[2].
Melting Point Estimated to be in the range of 120-150 °C.The introduction of the polar chloroacetyl group is expected to increase the melting point compared to the precursor.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to the molecular weight and polarity. Related compounds show high boiling points[2].
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and acetone. Sparingly soluble in alcohols (e.g., ethanol, methanol). Insoluble in water.The molecule has both nonpolar (phenyl, indole) and polar (carbonyl, chloro) regions, leading to good solubility in a range of organic solvents.
pKa Not readily ionizable.The molecule lacks strongly acidic or basic functional groups. The indole nitrogen is part of the aromatic system and not significantly basic.
LogP Estimated to be in the range of 3.5-4.5.The lipophilicity is expected to be significant due to the presence of the phenyl and indole rings.

Synthesis of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

The synthesis of the title compound is a two-step process, beginning with the synthesis of the 1-methyl-2-phenyl-1H-indole precursor, followed by a Friedel-Crafts acylation at the C3 position of the indole ring.

Step 1: Synthesis of 1-methyl-2-phenyl-1H-indole

The synthesis of 1-methyl-2-phenyl-1H-indole can be achieved through various methods, with a common approach being the methylation of 2-phenylindole.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylindole (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the indolide anion.

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1-methyl-2-phenyl-1H-indole.

Step 2: Friedel-Crafts Acylation

The introduction of the chloroacetyl group at the C3 position of 1-methyl-2-phenyl-1H-indole is achieved via a Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst to activate the chloroacetyl chloride electrophile.

Experimental Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-2-phenyl-1H-indole (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1-1.5 equivalents), portion-wise.

  • Electrophile Addition: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography on silica gel to yield 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-methyl-2-phenyl-1H-indole cluster_step2 Step 2: Friedel-Crafts Acylation A 2-Phenylindole B NaH, THF A->B Deprotonation C CH3I B->C Methylation D Work-up & Purification C->D E 1-methyl-2-phenyl-1H-indole D->E F 1-methyl-2-phenyl-1H-indole G Chloroacetyl chloride, AlCl3, DCM F->G Acylation H Work-up & Purification G->H I 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one H->I

Caption: Synthesis workflow for the target compound.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the indole and phenyl rings, a singlet for the N-methyl group, and a singlet for the methylene protons of the chloroacetyl group.

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the carbonyl carbon of the ketone and the carbon bearing the chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

Chemical Reactivity and Stability

The title compound possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine. The α-chloro ketone moiety is particularly susceptible to nucleophilic substitution reactions. This reactivity can be exploited to synthesize a wide range of derivatives.

The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.

Reactivity_Diagram Compound 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one α-Carbon Carbonyl Carbon Products Substituted Products Compound:reac2->Products Nucleophilic Addition Nu Nucleophile (Nu⁻) Nu->Compound:reac1 SN2 Substitution

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts Acylation of 1-Methyl-2-phenylindole with Chloroacetyl Chloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1-methyl-2-phenylindole with chloroacetyl chloride, a pivotal reaction for the synthesis of advanced intermediates in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1-methyl-2-phenylindole with chloroacetyl chloride, a pivotal reaction for the synthesis of advanced intermediates in pharmaceutical and materials science. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of drug discovery.[1] This document details the mechanistic underpinnings, offers a robust and scalable experimental protocol, and presents a thorough analysis of the expected outcomes and characterization data. We delve into the critical parameters governing the reaction's regioselectivity and efficiency, providing researchers and drug development professionals with the requisite knowledge for successful synthesis and scale-up.

Introduction: Significance and Application

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[1] The indole ring system, being electron-rich, readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the typical site of acylation.[1][2] The resulting 3-acylindoles are versatile precursors for a vast array of biologically active molecules and functional materials.[2][3]

The specific reaction of 1-methyl-2-phenylindole with chloroacetyl chloride yields 3-chloroacetyl-1-methyl-2-phenylindole. This particular product is of significant interest as the chloroacetyl group serves as a reactive "handle" for further molecular elaboration. The presence of the α-chloro group provides a valuable site for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[4] This makes it a key building block in the synthesis of various pharmaceutical agents, including potential anti-inflammatory, analgesic, and anti-cancer compounds.[5][6][7]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of 1-methyl-2-phenylindole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Acylium Ion: A Lewis acid, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the carbonyl oxygen and the chlorine atom. This polarization facilitates the departure of the chloride ion, generating a highly electrophilic acylium ion (ClCH₂CO⁺).[8][9][10]

  • Electrophilic Attack: The electron-rich C3 position of the 1-methyl-2-phenylindole nucleus acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.[2]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-chloroacetyl-1-methyl-2-phenylindole product.[8]

The substitution at the C3 position is highly favored due to the superior stabilization of the positive charge in the corresponding transition state compared to attack at other positions. The presence of the methyl group on the nitrogen and the phenyl group at the C2 position can influence the reactivity of the indole ring but generally does not alter the C3 regioselectivity for acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of 1-methyl-2-phenylindole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methyl-2-phenylindole≥98%Commercially Available
Chloroacetyl chloride≥98%Commercially AvailableHighly corrosive and moisture-sensitive.[11][12]
Aluminum chloride (anhydrous)≥99%Commercially AvailableMoisture-sensitive. Handle under inert atmosphere.[9]
Dichloromethane (DCM), anhydrous≥99.8%Commercially AvailableDry over CaH₂ before use.
Hydrochloric acid (HCl), concentratedACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃), saturated solutionACS GradePrepared in-house
Magnesium sulfate (MgSO₄), anhydrousACS GradeCommercially Available
Ethyl acetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Apparatus for column chromatography.

  • Standard laboratory glassware.

Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis.

Reaction Setup:

  • In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add 1-methyl-2-phenylindole (e.g., 5.0 g, 24.1 mmol).

  • Add anhydrous dichloromethane (100 mL) to dissolve the starting material.

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Reagent Addition: 4. To the cooled solution, carefully add anhydrous aluminum chloride (e.g., 3.5 g, 26.5 mmol, 1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C. The mixture may turn colored. 5. In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 2.1 mL, 26.5 mmol, 1.1 equiv) in anhydrous dichloromethane (20 mL). 6. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

Reaction and Work-up: 7. After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. 8. Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). 9. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[9] This step is exothermic and should be performed in a fume hood with caution. 10. Transfer the quenched mixture to a separatory funnel and separate the organic layer. 11. Extract the aqueous layer with dichloromethane (2 x 50 mL). 12. Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: 14. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity). 15. Collect the fractions containing the desired product (monitored by TLC) and concentrate to afford the purified 3-chloroacetyl-1-methyl-2-phenylindole.

Product Characterization

The structure of the synthesized 3-chloroacetyl-1-methyl-2-phenylindole should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons of the indole and phenyl rings, a singlet for the N-CH₃ group, and a characteristic singlet for the -COCH₂Cl protons.
¹³C NMR Resonances for the aromatic carbons, the N-CH₃ carbon, the carbonyl carbon, and the -CH₂Cl carbon.
IR (Infrared) Spectroscopy A strong absorption band for the C=O stretching vibration of the ketone (typically around 1650-1680 cm⁻¹), and characteristic bands for C-H and C=C aromatic stretching.[13][14]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product. The isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observable.[15]

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[11][12][16] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[17]

  • Aluminum chloride is a corrosive solid that reacts vigorously with moisture, releasing HCl gas.[9] It should be handled in a dry environment, preferably in a glove box or under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[1] Handle in a fume hood.

  • The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature after initial addition.
Moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Formation of Side Products Over-acylation or polymerization.Maintain a low reaction temperature during the addition of reagents. Use the correct stoichiometry of the Lewis acid.
Difficult Purification Presence of unreacted starting material or closely related impurities.Optimize the chromatography conditions (solvent system, gradient). Recrystallization may be an alternative purification method.

Conclusion

The Friedel-Crafts acylation of 1-methyl-2-phenylindole with chloroacetyl chloride is a reliable and efficient method for the synthesis of 3-chloroacetyl-1-methyl-2-phenylindole. This protocol, when executed with attention to anhydrous conditions and safety precautions, provides a high yield of the desired product. The resulting chloroacetylated indole is a valuable intermediate for the development of novel therapeutic agents and functional materials.

References

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ACS Publications. (2001, March 9). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Chemical Communications. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubMed. (2001, April 5). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • ACS Publications. (2017, April 26). Merger of Visible-Light Photoredox Catalysis and C–H Activation for the Room-Temperature C-2 Acylation of Indoles in Batch and Flow. Retrieved from [Link]

  • PMC. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]

  • Zenodo. (n.d.). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.).... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • ResearchGate. (2015, March 23). (PDF) 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubMed. (n.d.). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Retrieved from [Link]

Sources

Application

Application Note: 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one as a Versatile Intermediate in Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery, functionalized indoles represent a privileged scaffold with profound pharmacological potential. 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized indoles represent a privileged scaffold with profound pharmacological potential. 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (also known as 3-chloroacetyl-1-methyl-2-phenylindole) is a highly reactive, bifunctional intermediate. It combines the structural rigidity and biological relevance of a fully substituted indole core with the electrophilic versatility of an α -chloro ketone moiety.

This application note provides a comprehensive, self-validating guide to the scalable synthesis of this intermediate and its subsequent downstream functionalization. By utilizing a base-promoted acylation strategy, researchers can bypass the limitations of traditional Lewis acid-catalyzed Friedel-Crafts reactions, ensuring high regioselectivity and yield[1].

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions and anticipating its behavior during purification and storage.

Table 1: Physicochemical Properties & Reactivity Profile

ParameterSpecification / Detail
Chemical Name 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one[2]
Molecular Formula C₁₇H₁₄ClNO[2]
Molecular Weight 283.75 g/mol [2]
Appearance Yellow to off-white solid[1]
Primary Electrophilic Site α -carbon (Highly susceptible to S_N2 nucleophilic attack)
Secondary Reactive Site Carbonyl carbon (Participates in cyclocondensation reactions)
Storage Conditions Store at 4 °C under inert atmosphere (Argon/N₂) to prevent hydrolysis

Mechanistic Overview & Synthetic Utility

The synthetic utility of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one stems from its α -chloro ketone functional group. This moiety serves as a linchpin for two primary classes of transformations:

  • Cyclocondensation (Hantzsch Thiazole Synthesis): Reaction with thioamides or thiourea yields 2,4-disubstituted thiazoles, a motif prevalent in antimicrobial and antineoplastic agents[3].

  • Nucleophilic Amination: Direct S_N2 displacement of the chloride by secondary amines (e.g., morpholine, piperazine) generates α -amino ketones, which are valuable precursors for kinase inhibitors.

G A 1-Methyl-2-phenyl-1H-indole (Starting Material) B 2-Chloro-1-(1-methyl-2-phenyl- 1H-indol-3-yl)ethan-1-one (Key Intermediate) A->B Chloroacetyl chloride DBU, DCE, 90°C C Thiazole Derivatives (Hantzsch Synthesis) B->C Thiourea EtOH, Reflux D Amino Ketone Derivatives (Nucleophilic Amination) B->D 2° Amines K2CO3, MeCN

Figure 1: Synthetic pathways utilizing the key α-chloro ketone intermediate.

Table 2: Representative Yields for Downstream Functionalization

Derivative TypeReagentsReaction TimeTypical Yield
3-Acylated Indole (Intermediate) Chloroacetyl chloride, DBU9–20 h80–85%
Thiazole Derivative Thiourea, EtOH2–4 h75–90%
Amino Ketone Derivative Morpholine, K₂CO₃4–6 h70–85%

Experimental Protocols

Protocol A: Scalable Regioselective 3-Acylation

This self-validating protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve regioselective C3-acylation without the need for harsh Lewis acids[1].

Workflow Step1 Charge Flask Indole + DCE Step2 Add Base DBU (1.2 eq), Heat to 90°C Step1->Step2 Step3 Electrophile Addition Chloroacetyl chloride (1.1 eq) Step2->Step3 Step4 Reaction & Monitoring Stir 9-20h under Argon Step3->Step4 Step5 Aqueous Workup EtOAc / Sulfate Buffer Step4->Step5 Step6 Purification Silica Gel Column Step5->Step6

Figure 2: Step-by-step workflow for the DBU-mediated regioselective 3-acylation.

Materials (50 mmol scale):

  • 1-Methyl-2-phenyl-1H-indole: 10.36 g (50.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE): 150 mL

  • DBU: 9.0 mL (60.0 mmol, 1.2 eq)

  • Chloroacetyl chloride: 4.4 mL (55.0 mmol, 1.1 eq)

Step-by-Step Procedure:

  • Preparation: Charge a dry 250 mL two-necked round-bottom flask with 1-methyl-2-phenyl-1H-indole and a magnetic stir bar. Fit the flask with a reflux condenser.

  • Inert Atmosphere: Add anhydrous DCE (150 mL). Evacuate the flask and backfill with argon three times to ensure an oxygen- and moisture-free environment[1].

  • Base Addition & Heating: Inject DBU (9.0 mL) via syringe. Transfer the flask to a heating block pre-set to 90 °C and stir for 15 minutes[1]. Observation: The solution will become homogeneous.

  • Electrophile Addition: Slowly add chloroacetyl chloride (4.4 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 90 °C for 9 to 20 hours[1]. Monitor reaction progress via TLC (Mobile phase: 30% n-heptane in CH₂Cl₂). The starting material spot should completely disappear, replaced by a lower Rf yellow spot.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (1 L) and wash vigorously with a sulfate buffer (250 mL) to remove DBU salts[1].

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with 30% n-heptane in CH₂Cl₂) to isolate the product as a yellow solid[1].

Protocol B: Hantzsch Thiazole Synthesis

Materials (5 mmol scale):

  • 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: 1.42 g (5.0 mmol)

  • Thiourea: 0.46 g (6.0 mmol, 1.2 eq)

  • Absolute Ethanol: 20 mL

Step-by-Step Procedure:

  • Suspend the α -chloro ketone intermediate in absolute ethanol (20 mL) within a 50 mL round-bottom flask.

  • Add thiourea in one single portion.

  • Attach a reflux condenser and heat the mixture to reflux (~78 °C). Observation: The suspension will initially clear into a solution, followed by the gradual precipitation of the thiazole hydrobromide/hydrochloride salt over 2-4 hours.[3]

  • Monitor by TLC (EtOAc/Hexane 1:1).

  • Cool the flask in an ice bath. Neutralize the mixture by adding 5% aqueous Na₂CO₃ dropwise until pH 8 is reached, forcing the free base to precipitate completely.

  • Collect the solid via vacuum filtration, wash with cold ethanol and distilled water, and dry under high vacuum.

Protocol C: Nucleophilic Amination

Materials (5 mmol scale):

  • α -chloro ketone intermediate: 1.42 g (5.0 mmol)

  • Morpholine: 0.52 mL (6.0 mmol, 1.2 eq)

  • Anhydrous K₂CO₃: 1.38 g (10.0 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN): 20 mL

Step-by-Step Procedure:

  • Dissolve the α -chloro ketone in anhydrous MeCN (20 mL).

  • Add finely ground anhydrous K₂CO₃, followed by the dropwise addition of morpholine.

  • Stir the suspension at 50 °C for 4–6 hours. Monitor by TLC (CH₂Cl₂/MeOH 95:5).

  • Filter the mixture through a Celite pad to remove inorganic salts and wash the pad with MeCN.

  • Concentrate the filtrate, partition between CH₂Cl₂ and water, extract the organic layer, dry over Na₂SO₄, and evaporate to yield the α -amino ketone.

Mechanistic Causality & Troubleshooting

To ensure reproducibility, it is critical to understand the why behind the methodological choices:

  • Why DBU instead of Lewis Acids? Traditional Friedel-Crafts acylations of indoles rely on strong Lewis acids (e.g., AlCl₃, Et₂AlCl). Because the 1-methyl-2-phenylindole core is highly electron-rich, Lewis acids frequently trigger unwanted polymerization, decomposition, or poor regioselectivity. DBU acts as a non-nucleophilic base that scavenges the HCl generated during the reaction, preventing acid-catalyzed dimerization of the indole while promoting clean, regioselective C3-acylation[1].

  • Why DCE as the Solvent? 1,2-Dichloroethane (DCE) has a higher boiling point (83 °C) compared to dichloromethane (39 °C). The steric hindrance imparted by the 2-phenyl group on the indole core creates a high activation energy barrier for the incoming electrophile. Heating the reaction to 90 °C in DCE provides the necessary thermal energy to drive the acylation to completion[1].

  • Hantzsch Reaction Intermediates (Protocol B): If the thiazole yield is low, it is often due to the reaction stalling at the intermediate stage. The mechanism proceeds via an initial S_N2 attack by the sulfur atom of thiourea to form an imino thioether, followed by intramolecular cyclization into a hydroxythiazoline intermediate[3]. If precipitation does not occur, extending the reflux time ensures complete dehydration of the hydroxythiazoline into the fully aromatic, stable thiazole ring[3].

Sources

Method

Application Note: Process Optimization and Scale-Up of 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one for Preclinical Development

Executive Summary The 3-chloroacetyl indole scaffold is a highly versatile electrophilic building block in medicinal chemistry. Derivatives such as 3-chloroacetyl-indole (3CAI) have been identified as potent allosteric i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloroacetyl indole scaffold is a highly versatile electrophilic building block in medicinal chemistry. Derivatives such as 3-chloroacetyl-indole (3CAI) have been identified as potent allosteric inhibitors of the PI3K/AKT signaling pathway, effectively suppressing tumor growth in colon cancer xenograft models and modulating astroglial responses . Furthermore, the highly reactive α-chloro ketone moiety serves as a critical linchpin for synthesizing complex thiazolyl and oxazolyl indoles via cross-aldol condensations and cyclizations .

When advancing 1-methyl-2-phenyl-1H-indole derivatives into preclinical trials, scaling up the C3-acylation presents unique process chemistry challenges. This application note details a robust, self-validating Friedel-Crafts acylation protocol designed to yield >90% of the target compound with >99% HPLC purity, eliminating the need for hazardous chromatographic purification at scale.

Mechanistic Rationale & Pathway Dynamics

The synthesis relies on the electrophilic aromatic substitution (EAS) of indoles, a well-documented process where C3-regioselectivity is driven by the stability of the intermediate Wheland complex .

Causality in Structural Design:

  • Regioselectivity: The inherent nucleophilicity of the indole ring is highest at the C3 position. The presence of the 1-methyl group strictly prevents competitive N-acylation.

  • Steric Shielding: The bulky 2-phenyl group provides steric shielding that stabilizes the intermediate, preventing the dimerization often seen with unsubstituted indoles under acidic conditions.

Pathway PI3K PI3K AKT AKT Kinase PI3K->AKT Phosphorylation mTOR mTOR (Survival/Growth) AKT->mTOR Activation Inhibitor 3-Chloroacetyl Indoles (Allosteric Inhibitors) Inhibitor->AKT Inhibition

Fig 1. Mechanism of action for 3-chloroacetyl indoles targeting the PI3K/AKT pathway.

Process Optimization & Scale-Up Strategy

To transition from milligram-scale discovery chemistry to multi-gram preclinical production, critical process parameters (CPPs) were systematically evaluated. The primary failure mode in scaling this reaction is the generation of polymeric byproducts caused by localized exotherms, or the hydrolysis of the α-chloro ketone during aqueous workup.

While mild Lewis acids like zinc chloride (ZnCl₂) are suitable for highly activated indoles, the steric bulk of the 2-phenyl group necessitates a stronger Lewis acid like aluminum trichloride (AlCl₃) to ensure complete conversion at low temperatures (0°C).

Table 1: Process Optimization of Lewis Acid and Temperature
Lewis Acid CatalystEquivalentsTemperature (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
ZnCl₂1.525453892.0
Et₂AlCl1.20 to 25857695.5
AlCl₃1.20>999199.2
AlCl₃1.525>9982*88.4

*Lower yield at 25°C is attributed to the formation of polymeric degradation products and des-chloro impurities.

Self-Validating Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system. The In-Process Control (IPC) check dictates the workflow, ensuring that downstream failures are mathematically eliminated before the quench phase.

Workflow A 1-Methyl-2-phenyl-1H-indole + Chloroacetyl Chloride B AlCl3 Activation (DCM, 0°C) A->B C C3-Acylation (EAS Mechanism) B->C D IPC: HPLC (Target >99%) C->D D->C Fail E Reverse Quench (Ice-Water) D->E Pass F Crystallization (EtOH) E->F

Fig 2. Scale-up workflow and In-Process Control (IPC) logic for Friedel-Crafts acylation.

Phase 1: Acylium Ion Generation
  • Preparation: Purge a 2 L jacketed glass reactor with N₂. Charge the reactor with anhydrous dichloromethane (DCM, 800 mL) and AlCl₃ (64.0 g, 0.48 mol, 1.2 eq).

  • Cooling: Chill the suspension to 0°C using the jacket chiller.

  • Activation: Add chloroacetyl chloride (54.2 g, 0.48 mol, 1.2 eq) dropwise over 30 minutes via an addition funnel.

    • Causality: Pre-incubating the acid chloride with AlCl₃ quantitatively generates the highly reactive acylium ion. This prevents the indole from polymerizing under strong Lewis acidic conditions before the electrophile is available.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve 1-methyl-2-phenyl-1H-indole (82.9 g, 0.40 mol, 1.0 eq) in anhydrous DCM (200 mL). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature strictly between 0°C and 5°C.

    • Causality: The reaction is highly exothermic. Dropwise addition ensures the indole reacts instantaneously with the pre-formed electrophile, preventing self-condensation and maintaining stoichiometric fidelity.

  • Maturation: Stir the reaction mixture at 0°C for 2 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Withdraw a 0.5 mL aliquot, quench in 1 mL of ice-cold methanol, and analyze via HPLC (254 nm).

    • Self-Validation Logic: Do not proceed to the quench phase until the starting indole is <1.0% AUC.

    • Correction: If starting material is >1.0%, add a precise 0.1 eq correction of AlCl₃ and stir for an additional 45 minutes. Do not raise the temperature, as this will compromise purity.

Phase 4: Reverse Quenching (Critical Step)
  • Preparation of Heat Sink: Prepare a secondary 5 L reactor containing vigorously stirred ice-water (2 L).

  • Reverse Quench: Transfer the active reaction mixture slowly into the ice-water reactor over 45 minutes, keeping the temperature below 15°C.

    • Causality: The AlCl₃-product complex undergoes a violently exothermic hydrolysis upon contact with water. Standard quenching (adding water to the reaction) leads to localized superheating, which strips the labile α-chlorine atom, forming a des-chloro alcohol byproduct. Reverse quenching dissipates the heat of hydrolysis instantaneously into the massive heat sink, preserving the α-chloro ketone integrity.

Phase 5: Isolation and Purification
  • Phase Separation: Allow the layers to separate. Extract the aqueous layer with DCM (2 x 300 mL). Combine the organic phases and wash with saturated NaHCO₃ (500 mL) followed by brine (500 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a crude solid.

  • Crystallization: Recrystallize the crude product from boiling absolute ethanol (approx. 400 mL). Cool slowly to 0°C, filter the crystalline solid, and dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Analytical Validation

To verify the structural integrity of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one for preclinical use, the following analytical parameters must be met:

  • HPLC Purity: ≥ 99.0% (Method: C18 column, Gradient MeCN/H₂O with 0.1% TFA, 1.0 mL/min, detection at 254 nm).

  • ¹H NMR (400 MHz, CDCl₃): Must show the diagnostic singlet for the α-chloro protons at roughly δ 4.45 ppm (2H, s), confirming the preservation of the chloroacetyl group, and the N-methyl singlet at δ 3.60 ppm (3H, s).

  • Mass Spectrometry (ESI+): Expected m/z [M+H]⁺ = 284.08. The presence of a distinct M+2 isotope peak (approx. 33% intensity) is mandatory to confirm the presence of the chlorine atom.

References

  • Title: (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo Source: Cancer Prevention Research (AACR Journals) URL: [Link]

  • Title: PKC, AKT and ERK1/2-Mediated Modulations of PARP1, NF-κB and PEA15 Activities Distinctly Regulate Regional Specific Astroglial Responses Following Status Epilepticus Source: Frontiers in Cellular Neuroscience (PubMed Central) URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of some 3-substituted thiazolyl and oxazolyl indole derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

Reducing unwanted byproducts in 1-methyl-2-phenylindole chloroacetylation

Welcome to the technical support center for the chloroacetylation of 1-methyl-2-phenylindole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chloroacetylation of 1-methyl-2-phenylindole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted byproducts and maximize the yield and purity of your target compound, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-chloroethanone.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Question 1: My TLC plate shows multiple product spots, and the yield of the desired C3-acylated product is low. What are the likely byproducts?

Answer: The presence of multiple spots on your TLC plate indicates the formation of several byproducts. In the chloroacetylation of 1-methyl-2-phenylindole, the primary culprits are typically isomeric and di-acylated products.

  • Isomeric Byproducts (C5/C6 Acylation): While the C3 position of the indole nucleus is the most electron-rich and kinetically favored site for electrophilic attack, acylation can also occur at other positions on the benzene ring portion of the indole, primarily C5 and C6.[1][2] The 2-phenyl group is activating, but strong Lewis acids and elevated temperatures can reduce the reaction's regioselectivity.

  • Di-acylated Products: If the reaction conditions are too harsh or the stoichiometry of the acylating agent is too high, a second chloroacetyl group can be added to the molecule. This can occur either on the indole nucleus (e.g., at C3 and C6) or potentially on the 2-phenyl substituent, although this is less common. Polysubstitution is a known challenge in Friedel-Crafts reactions when the initial product is not sufficiently deactivated.[3]

  • Polymeric/Tar-like Impurities: Indoles are susceptible to acid-catalyzed polymerization, leading to the formation of intractable red or dark tars.[1][2] This is especially problematic with highly acidic catalysts like AlCl₃ or if the reaction temperature is not adequately controlled.

The diagram below illustrates the competition between the desired reaction and the formation of major byproducts.

Byproduct_Formation Substrate 1-Methyl-2-phenylindole + Chloroacetyl Chloride LewisAcid Lewis Acid (e.g., SnCl4, AlCl3) Substrate->LewisAcid Activation Byproduct_Polymer Polymerization / Tars Substrate->Byproduct_Polymer Strong Acid / High Temp DesiredProduct Desired Product: 3-Chloroacetyl-1-methyl-2-phenylindole LewisAcid->DesiredProduct Favored Pathway (Kinetic Control, C3 Attack) Byproduct_Isomer Isomeric Byproducts: (e.g., 5- or 6-Chloroacetyl) LewisAcid->Byproduct_Isomer Side Pathway (Thermodynamic Control) Byproduct_Diacyl Di-acylated Product DesiredProduct->Byproduct_Diacyl Excess Acylating Agent or Harsh Conditions Conditions Reaction Conditions (Temp, Solvent, Stoichiometry) Conditions->DesiredProduct Conditions->Byproduct_Isomer Conditions->Byproduct_Diacyl Conditions->Byproduct_Polymer

Caption: Competing reaction pathways in indole chloroacetylation.

Question 2: My reaction mixture turned dark red/black upon adding the Lewis acid, and I isolated mostly insoluble tar. How can I prevent this?

Answer: The formation of dark, insoluble tars is a classic sign of indole polymerization under strongly acidic conditions.[1] This occurs when the electron-rich indole ring undergoes self-condensation catalyzed by the Lewis acid. The N-methyl group on your substrate helps to mitigate this compared to an N-H indole, but it does not eliminate the risk, especially with potent Lewis acids.

Causality and Prevention Strategy:

  • Lewis Acid Choice: The strength of the Lewis acid is critical. Aluminum chloride (AlCl₃) is notoriously aggressive and often leads to indole decomposition and polymerization.[4] Milder Lewis acids are strongly recommended.

    • Solution: Switch to a milder Lewis acid such as Tin(IV) chloride (SnCl₄), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂).[5] Zinc oxide has also been used effectively in ionic liquids for cleaner reactions.[6]

  • Order of Addition: Adding the Lewis acid directly to the indole can initiate polymerization before the acylating agent is introduced.

    • Solution: A superior method is to first form a complex between the Lewis acid and the chloroacetyl chloride. Dissolve the chloroacetyl chloride in the solvent, cool the mixture (e.g., to 0 °C), and then add the Lewis acid. Stir for a short period (10-15 minutes) to allow for the formation of the acylium ion complex. Finally, add the solution of 1-methyl-2-phenylindole dropwise to this pre-formed complex. This ensures the electrophile is readily available for the indole to attack, outcompeting the polymerization pathway.[1]

  • Temperature Control: Friedel-Crafts reactions are exothermic. A runaway temperature will significantly accelerate polymerization.

    • Solution: Maintain strict temperature control throughout the reaction. Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature only if necessary, while monitoring progress by TLC.[7]

Question 3: I am struggling with regioselectivity and getting a mixture of the C3 and C5/C6 isomers. How can I improve the selectivity for the C3 position?

Answer: Achieving high C3 regioselectivity depends on leveraging the kinetic properties of the indole ring. The C3 position is the site of highest electron density and is favored for rapid electrophilic attack. Harsh conditions can allow the reaction to overcome the initial activation barrier for attack at other positions, leading to a mixture of isomers.

Strategies to Enhance C3 Selectivity:

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing catalyst activity.

    • Recommendation: Non-polar or moderately polar aprotic solvents are generally preferred. Dichloromethane (CH₂Cl₂) is a common and effective choice.[8] Highly polar solvents can sometimes complex too strongly with the Lewis acid, altering its reactivity. Carbon disulfide (CS₂) is a classic, non-polar solvent for Friedel-Crafts reactions, though less commonly used now due to its toxicity and volatility.

  • Milder Lewis Acid: As mentioned for preventing polymerization, a milder Lewis acid will be more selective. Strong Lewis acids can reduce the selectivity between the highly reactive C3 position and the less reactive C5/C6 positions.

    • Recommendation: Tin(IV) chloride (SnCl₄) often provides a good balance of reactivity and selectivity for indole acylations.[1][5]

  • Low Temperature: Performing the reaction at lower temperatures (0 °C to -20 °C) enhances kinetic control, favoring attack at the most nucleophilic C3 position. At higher temperatures, the reaction can approach thermodynamic equilibrium, potentially leading to the formation of more stable, but undesired, isomers.

The following flowchart provides a decision-making process for troubleshooting poor regioselectivity.

Troubleshooting_Workflow Start Problem: Poor C3 Regioselectivity (Mixture of Isomers) Check_Temp Is Reaction Temperature > 0 °C? Start->Check_Temp Lower_Temp Action: Lower temperature to 0 °C or -20 °C Check_Temp->Lower_Temp Yes Check_LA Are you using a strong Lewis Acid (e.g., AlCl3)? Check_Temp->Check_LA No Lower_Temp->Check_LA Switch_LA Action: Switch to a milder Lewis Acid (e.g., SnCl4, ZnCl2) Check_LA->Switch_LA Yes Check_Solvent Is the solvent appropriate? (e.g., not overly polar) Check_LA->Check_Solvent No Switch_LA->Check_Solvent Switch_Solvent Action: Use a standard solvent like Dichloromethane (CH2Cl2) Check_Solvent->Switch_Solvent Yes End Re-run Experiment & Analyze Check_Solvent->End No Switch_Solvent->End

Caption: Troubleshooting workflow for poor C3 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of Lewis acid and chloroacetyl chloride to use?

A1: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the carbonyl group of the resulting ketone product, rendering it inactive.[9] A slight excess is often used to drive the reaction to completion.

  • Chloroacetyl Chloride: Use between 1.1 and 1.3 equivalents relative to the 1-methyl-2-phenylindole. Using a large excess can promote di-acylation.

  • Lewis Acid: Use between 1.1 and 1.5 equivalents. The exact amount depends on the specific Lewis acid and its purity/hygroscopicity. For instance, solid AlCl₃ is highly hygroscopic, and some activity may be lost to moisture.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Setup: Use silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate is often effective.

  • Visualization: Visualize the spots under UV light (254 nm). The indole starting material and the acylated product are both UV active. You can also use a potassium permanganate stain for visualization.

  • Procedure: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot in a separate vial containing a small amount of saturated sodium bicarbonate solution and a few drops of ethyl acetate. Spot the organic layer on your TLC plate alongside a spot of your starting material. The reaction is complete when the starting material spot has been consumed.[7]

Q3: What are the best work-up and purification procedures?

A3: A proper work-up is crucial to remove the Lewis acid and quench any unreacted acylating agent.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice and water, or a cold, dilute acid solution (e.g., 1 M HCl).[7] This will hydrolyze the Lewis acid complexes. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is almost always purified by silica gel column chromatography.[10] The same solvent system developed for TLC analysis can be adapted for the column, typically using a slightly lower polarity to ensure good separation.

Quantitative Data Summary

The choice of Lewis acid significantly impacts the outcome of indole acylations. The following table summarizes the performance of various catalysts in related Friedel-Crafts reactions, providing a basis for selection.

Lewis AcidTypical ConditionsExpected YieldCommon Issues & RemarksReference
AlCl₃ CH₂Cl₂, 0 °C to RTVariable, often lowHigh risk of polymerization and tar formation; poor regioselectivity. Generally not recommended for sensitive indole substrates.[2][4]
SnCl₄ CH₂Cl₂, 0 °CGood to ExcellentGood balance of reactivity and selectivity. Often the preferred choice for clean reactions.[1][5]
TiCl₄ CH₂Cl₂, 0 °CGoodEffective catalyst, can sometimes form strong, colored complexes with indole.[1][5]
ZnCl₂ CH₂Cl₂ or neat, RTModerate to GoodMilder catalyst, may require longer reaction times or slightly elevated temperatures. Lower risk of polymerization.
BF₃·OEt₂ CH₂Cl₂, 0 °C to RTGoodVersatile and effective Lewis acid, generally provides clean reactions with good yields.[5]
ZnO Ionic Liquid, RTGood to ExcellentA heterogeneous, milder, and more environmentally friendly option. Requires an ionic liquid as the medium.[6]

Experimental Protocol: Optimized Chloroacetylation of 1-Methyl-2-phenylindole

This protocol is a generalized procedure based on best practices for selective C3 acylation of indoles.[7][8]

Materials:

  • 1-Methyl-2-phenylindole (1.0 eq.)

  • Chloroacetyl chloride (1.2 eq.)

  • Tin(IV) chloride (SnCl₄) (1.2 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Activator Formation: Cool the solvent to 0 °C using an ice-water bath. To the cold solvent, add chloroacetyl chloride (1.2 eq.). Stir for 5 minutes.

  • Slowly add Tin(IV) chloride (1.2 eq.) dropwise to the solution, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 1-methyl-2-phenylindole (1.0 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Add the indole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Ottoni, O., de V. F. Neder, A., Dias, A. K. B., Cruz, R., & Pardini, V. L. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Zulhairil, A. K., et al. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]

  • Reddy, B. V. S., et al. (2021). Catalyst- and Substituent-Controlled Regio- and Stereoselective Synthesis of Indolyl Acrylates by Lewis-Acid-Catalyzed Direct Functionalization of 3-Formylindoles with Diazo Esters. Organic Letters. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]

  • Schmalz, H.-G., et al. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. ResearchGate. [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. [Link]

  • Reddy, M. S., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. [Link]

  • Kumar, A., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]

  • Singh, G. S., & Singh, O. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. [Link]

  • Tomkins, S. E., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

  • Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

  • Choudhary, V. R., et al. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

  • Nagarajan, R., & Perumal, P. T. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. [Link]

  • Yong, Y. K., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Patel, S. B., et al. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2023). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]

  • Ostin, A., et al. (1992). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: A Platform Comparison Guide

Target Molecule: 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (C₁₇H₁₄ClNO) Exact Mass: 283.0764 Da As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (C₁₇H₁₄ClNO) Exact Mass: 283.0764 Da

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly functionalized synthetic intermediates. The target molecule—a 3-acylindole derivative featuring an N-methyl group, a C2-phenyl ring, and a C3-chloroacetyl moiety—is a critical building block in the synthesis of pharmaceuticals and designer indole-based therapeutics.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this compound. By understanding the causality behind its fragmentation pathways, researchers can build highly self-validating analytical workflows.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of 3-acylindoles is predominantly initiated at the carbonyl oxygen, making the resulting acylium ion a universal diagnostic marker for this class of compounds[1]. The exact mechanism of formation, however, depends entirely on the ionization source:

  • The Acylium Base Peak (m/z 234):

    • In GC-EI-MS (Hard Ionization): The radical cation [M]⁺• at m/z 283 undergoes a highly favored homolytic alpha-cleavage. It expels a chloromethyl radical (•CH₂Cl, 49 Da) to yield the 1-methyl-2-phenyl-1H-indole-3-acylium ion at m/z 234.

    • In LC-ESI-MS/MS (Soft Ionization): The protonated precursor [M+H]⁺ at m/z 284 undergoes a heterolytic cleavage and rearrangement. Instead of losing a radical, it expels neutral chloromethane (CH₃Cl, 50 Da) to yield the exact same even-electron acylium ion at m/z 234.

    • Causality of Stability: This acylium ion dominates both spectra because the positive charge at the C3 position is heavily stabilized by resonance delocalization from the electron-rich indole nitrogen[1].

  • Acylium Degradation (m/z 206): Forensic evaluations of substituted 3-acylindoles confirm that the acylium intermediate predictably degrades via the neutral loss of carbon monoxide (CO, 28 Da)[2]. This yields the 1-methyl-2-phenyl-1H-indole cation at m/z 206.

  • N-Demethylation (m/z 191): Subsequent fragmentation of the indole core involves the loss of the N-methyl radical (•CH₃, 15 Da) from the m/z 206 ion, yielding a highly conjugated fragment at m/z 191[2].

Platform Comparison & Experimental Protocols

To ensure a self-validating system, the analytical protocols must be tailored to the thermal and chemical properties of the chloroacetyl group, which is prone to degradation if handled improperly.

Protocol A: GC-EI-MS Workflow

Best For: Reproducible library matching and structural fingerprinting.

  • Sample Preparation: Dissolve the analyte in GC-grade methanol to a concentration of 1 mg/mL.

    • Causality: Methanol ensures complete solubilization of the moderately polar indole while vaporizing cleanly, preventing matrix buildup in the inlet.

  • Injection Parameters: 1 µL splitless injection; Inlet temperature at 250°C.

    • Causality: Splitless mode maximizes sensitivity. Crucially, the inlet must not exceed 250°C; higher temperatures induce thermal dehydrohalogenation (loss of HCl) of the labile C-Cl bond prior to column entry.

  • Chromatographic Separation: HP-5MS column (30 m × 0.25 mm × 0.25 µm); Helium carrier gas at 1.0 mL/min.

    • Causality: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides the necessary π-π interactions to efficiently resolve the 2-phenylindole core from synthetic byproducts.

  • Ionization: 70 eV Electron Impact; Source temperature 230°C.

    • Causality: 70 eV is the universal standard for EI, ensuring the homolytic cleavage required to generate the •CH₂Cl radical loss is highly reproducible.

Protocol B: LC-ESI-MS/MS Workflow

Best For: Intact molecular weight confirmation and targeted trace quantification.

  • Mobile Phase: Solvent A: 0.1% Formic acid in H₂O; Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as an essential proton source. While the indole nitrogen's lone pair is tied up in aromaticity, the highly conjugated 3-acyl system readily accepts a proton in the ESI source to form the [M+H]⁺ species.

  • Chromatographic Separation: C18 Reverse-Phase Column (100 × 2.1 mm, 1.7 µm); Gradient elution.

    • Causality: The hydrophobic C18 phase strongly retains the lipophilic 2-phenyl and 1-methyl groups, separating the target from polar matrix interferences.

  • Ionization & CID: Positive ESI (+3.5 kV); Collision Energy (CE) ramped from 15 eV to 35 eV.

    • Causality: A static CE is detrimental. Ramping the CE ensures we capture the intermediate m/z 234 acylium ion at lower energies (15 eV) before it is completely obliterated into the m/z 206 indole cation at higher energies (35 eV).

Quantitative Data Presentation

The following table summarizes the diagnostic ions and their relative abundances across both platforms, providing a clear benchmark for product identification.

Fragment Assignmentm/z (GC-EI-MS)m/z (LC-ESI-MS/MS)Rel. Abundance (EI)Rel. Abundance (ESI)Neutral / Radical Loss
Molecular / Precursor Ion 28328415%100%None
Indole-3-Acylium Ion 234234100% (Base Peak)85%- •CH₂Cl (EI) / - CH₃Cl (ESI)
Indole Cation 20620645%60%- CO (from m/z 234)
Demethylated Core 19119120%15%- •CH₃ (from m/z 206)

Fragmentation Pathway Visualization

G M_EI EI: Molecular Ion [M]⁺• m/z 283 Acylium Acylium Ion m/z 234 M_EI->Acylium - •CH₂Cl (49 Da) Homolytic Alpha-Cleavage M_ESI ESI: Protonated Ion [M+H]⁺ m/z 284 M_ESI->Acylium - CH₃Cl (50 Da) Heterolytic Rearrangement IndoleCat Indole Cation m/z 206 Acylium->IndoleCat - CO (28 Da) Acylium Degradation Demethyl Demethylated Indole m/z 191 IndoleCat->Demethyl - •CH₃ (15 Da) N-Demethylation

Mass spectrometry fragmentation pathways of the target indole across EI and ESI platforms.

References

  • Source: Analytical Chemistry (PubMed / NIH)
  • Source: Office of Justice Programs (OJP)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

This guide provides a detailed protocol for the safe handling and disposal of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one. As a halogenated ketone derivative, this compound requires specific waste management...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one. As a halogenated ketone derivative, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Core Rationale: The presence of the α-chloro ketone moiety suggests the compound is likely reactive and an irritant. Halogenated organic compounds, as a class, are treated with a high degree of caution due to their potential for environmental persistence and the specific disposal methods they require.[4][5]

Anticipated Hazard Profile Summary

Hazard ClassificationPotential EffectGHS PictogramSignal Word
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]GHS07 (Exclamation Mark)Warning
Skin Irritation Causes skin irritation.[1][2]GHS07 (Exclamation Mark)Warning
Eye Irritation Causes serious eye irritation.[1][3]GHS07 (Exclamation Mark)Warning
Target Organ Toxicity May cause respiratory irritation.[1]GHS07 (Exclamation Mark)Warning

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. When handling 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one in its pure form or as waste, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow.[7] Failure to segregate correctly can lead to dangerous chemical reactions, contaminate large volumes of less hazardous waste, and significantly increase disposal costs.[8]

Step 1: Designate a Halogenated Organic Waste Container The primary directive for this compound is its classification as halogenated organic waste .[4][5] A dedicated, properly labeled waste container must be used.

  • Container Selection: Use a chemically compatible container with a secure, screw-top cap.[9][10] The container must be in good condition, free from cracks or leaks.

  • Rationale: The chlorine atom necessitates disposal via high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[5] Mixing this with non-halogenated waste streams makes the entire volume subject to this more expensive and specialized disposal process.[8]

Step 2: Label the Waste Container Correctly Before adding any waste, the container must be accurately labeled.[10][11]

  • Labeling Requirements: The label must clearly state:

    • The words "HAZARDOUS WASTE ".[11][12]

    • The full, unabbreviated chemical name: "Waste 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one ".[10][11]

    • If it is a mixed waste stream, list all components and their approximate percentages.[9]

  • Rationale: Clear labeling prevents accidental mixing of incompatible chemicals and provides essential information for safety officers and disposal technicians.[7]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The waste container must be kept at or near the point of generation in a designated SAA, such as within the fume hood where the work is performed.[11][12]

  • Safe Storage: Keep the container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[11] Store the container away from heat sources and segregated from incompatible materials like acids and bases.[7][9]

  • Rationale: The SAA ensures the waste is under the control of laboratory personnel who are aware of its contents and hazards. Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Requesting Disposal Once the waste container is nearly full (around 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[9][11][12]

  • Final Steps: Do not overfill containers.[9] Ensure the cap is tightly sealed before transport. Follow your institution's specific procedures for waste pickup requests.

Spill Management Procedures

In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental contamination.

For a Small Spill (Contained within a Fume Hood):

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Alert Personnel: Inform others in the immediate area.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect Waste: Carefully scoop the absorbent material into a designated bag or container. This spill cleanup material is now also considered halogenated hazardous waste.

  • Label and Dispose: Seal and label the container with a hazardous waste tag and dispose of it along with your other chemical waste.[6][10]

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area.[6]

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Alert: Activate the fire alarm if necessary and call your institution's emergency number or EH&S office for immediate assistance.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one.

G cluster_0 start Waste Generated: 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one prep_container Select an appropriate, leak-proof container with a screw cap. start->prep_container label_container Label container with 'HAZARDOUS WASTE' and full chemical name(s). prep_container->label_container add_waste Add waste to container in a Satellite Accumulation Area (SAA). label_container->add_waste check_compat Is this a dedicated Halogenated Waste container? add_waste->check_compat segregate STOP. Do not mix with non-halogenated waste. Start a new, dedicated container. check_compat->segregate No keep_closed Keep container securely closed except when adding waste. check_compat->keep_closed Yes segregate->prep_container check_full Is container >90% full? keep_closed->check_full continue_use Continue to use. check_full->continue_use No request_pickup Arrange for disposal via Institutional EH&S. check_full->request_pickup Yes continue_use->add_waste

Sources

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